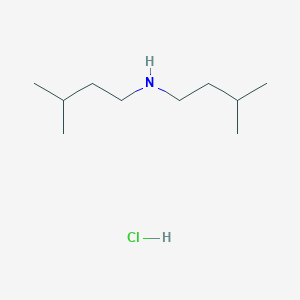

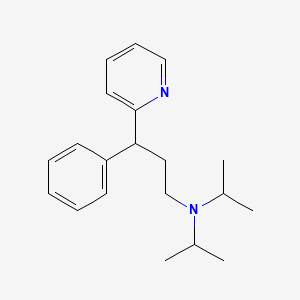

Diisopentylammonium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diisopentylammonium chloride is a chemical compound with the molecular formula C10H24ClN. It is a cationic surfactant commonly used in various industrial applications. This compound is known for its ability to act as a phase transfer catalyst, which facilitates the transfer of a reactant from one phase into another where the reaction occurs more readily .

Métodos De Preparación

Diisopentylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of diisopentylamine with hydrochloric acid. The reaction typically takes place in a solvent such as acetone, which helps to dissolve the reactants and facilitate the reaction. The process involves the following steps:

Reactants: Diisopentylamine and hydrochloric acid.

Solvent: Acetone.

Reaction Conditions: The reaction is carried out at room temperature.

Procedure: Diisopentylamine is dissolved in acetone, and hydrochloric acid is added slowly with stirring. The mixture is allowed to react until the formation of this compound is complete.

Análisis De Reacciones Químicas

Diisopentylammonium chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It can act as a phase transfer catalyst in nucleophilic substitution reactions, facilitating the exchange of halogens.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include halides for substitution reactions, and the reactions are often carried out in polar solvents.

Aplicaciones Científicas De Investigación

Diisopentylammonium chloride has several scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, enhancing the rate of reactions between reactants in different phases.

Biology: It can be used in the preparation of biological samples for analysis, particularly in the stabilization of colloids.

Medicine: While not commonly used directly in medicine, its derivatives and related compounds are explored for antimicrobial properties.

Mecanismo De Acción

The mechanism of action of diisopentylammonium chloride primarily involves its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The positively charged ammonium ion interacts with negatively charged species, aiding in their solubilization and subsequent reaction .

Comparación Con Compuestos Similares

Diisopentylammonium chloride is similar to other quaternary ammonium compounds such as didecyldimethylammonium chloride and benzyltriethylammonium chloride. it is unique in its specific structure and the length of its alkyl chains, which influence its solubility and effectiveness as a phase transfer catalyst. Similar compounds include:

Didecyldimethylammonium chloride: Known for its antimicrobial properties.

Benzyltriethylammonium chloride: Commonly used in organic synthesis as a phase transfer catalyst.

This compound stands out due to its specific applications in industrial and research settings, particularly in facilitating reactions between different phases.

Propiedades

Número CAS |

543-99-7 |

|---|---|

Fórmula molecular |

C10H24ClN |

Peso molecular |

193.76 g/mol |

Nombre IUPAC |

3-methyl-N-(3-methylbutyl)butan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H23N.ClH/c1-9(2)5-7-11-8-6-10(3)4;/h9-11H,5-8H2,1-4H3;1H |

Clave InChI |

RCJGSLQDTTUTKL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCNCCC(C)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate](/img/structure/B15081892.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081920.png)

![1-hydroxy-N-[2-(octadecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B15081922.png)

![5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081940.png)

![Phenyl(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15081945.png)

![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B15081952.png)